REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH2:9][C:10](=[O:17])[NH:11][C:12]1[CH:16]=[CH:15][O:14][N:13]=1)(C)(C)C.[ClH:19]>O1CCOCC1>[ClH:19].[NH2:7][CH2:8][CH2:9][C:10]([NH:11][C:12]1[CH:16]=[CH:15][O:14][N:13]=1)=[O:17] |f:3.4|
|
Name
|
[2-(Isoxazol-3-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester
|
Quantity
|
0.702 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCC(NC1=NOC=C1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
3.44 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo and co-evaporated with toluene
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |